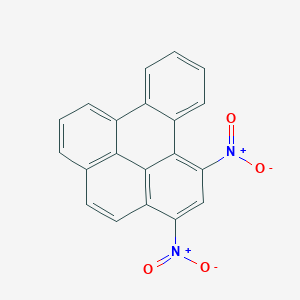

![molecular formula C7H5BF3KO2 B152783 Trifluoroborato de potasio benzo[d][1,3]dioxol-5-il CAS No. 871231-46-8](/img/structure/B152783.png)

Trifluoroborato de potasio benzo[d][1,3]dioxol-5-il

Descripción general

Descripción

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate is a derivative of organotrifluoroborates, which are a class of compounds widely used in organic synthesis, particularly in cross-coupling reactions. These compounds serve as stable and versatile sources of organoboron, which can be used to introduce various organic groups into molecules under mild conditions .

Synthesis Analysis

The synthesis of related potassium alkyltrifluoroborates has been achieved through copper-catalyzed diboration of aldehydes followed by conversion of the resulting potassium 1-(hydroxy)alkyltrifluoroborates . Additionally, potassium (trifluoromethyl)trimethoxyborate, a similar compound, can be synthesized by mixing B(OMe)3, CF3SiMe3, and KF, indicating that potassium benzo[d][1,3]dioxol-5-yltrifluoroborate could potentially be synthesized through analogous methods involving benzo[d][1,3]dioxole derivatives .

Molecular Structure Analysis

While the specific molecular structure of potassium benzo[d][1,3]dioxol-5-yltrifluoroborate is not detailed in the provided papers, the structure of a related potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate has been characterized, suggesting that similar structural characterization techniques could be applied to determine the molecular structure of potassium benzo[d][1,3]dioxol-5-yltrifluoroborate .

Chemical Reactions Analysis

Potassium alkyltrifluoroborates have been shown to participate in stereospecific cross-coupling reactions, such as the Suzuki-Miyaura reaction, to yield protected secondary alcohols . Additionally, potassium vinyltrifluoroborates can undergo Rh(III)-catalyzed annulations with benzamide derivatives to produce boron-containing building blocks . These findings suggest that potassium benzo[d][1,3]dioxol-5-yltrifluoroborate could also engage in similar cross-coupling and annulation reactions, providing access to a variety of functionalized organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium benzo[d][1,3]dioxol-5-yltrifluoroborate can be inferred from related compounds. Potassium alkyltrifluoroborates are generally stable and can be handled safely under normal laboratory conditions . The solubility and reactivity of these compounds can be influenced by the nature of the substituents attached to the boron atom, as seen in the synthesis of water-soluble 3,4-dihydro-2H-1,4-benzoxazine derivatives . Therefore, the specific substituents on the benzo[d][1,3]dioxol moiety would likely affect the solubility and reactivity of potassium benzo[d][1,3]dioxol-5-yltrifluoroborate.

Aplicaciones Científicas De Investigación

Aplicaciones anticancerígenas

Se ha diseñado una serie de 1-benzo[1,3]dioxol-5-il-indoles que llevan grupos heteroarílicos 3-N-fusionados, basándose en informes de la literatura sobre la actividad de los indoles contra varias líneas celulares cancerosas . Estos compuestos se sintetizaron mediante un acoplamiento cruzado C-N catalizado por Pd, y se evaluó su actividad anticancerígena contra las líneas celulares de cáncer de próstata (LNCaP), pancreático (MIA PaCa-2) y leucemia linfoblástica aguda (CCRF-CEM) . El estudio culminó con la identificación de 3-N-benzo[1,2,5]oxadiazol 17 y 3-N-2-metilquinolina 20, cuyos valores de IC50 oscilaron entre 328 y 644 nM contra CCRF-CEM y MIA PaCa-2 .

Aplicaciones antitumorales

Se sintetizó una serie de nuevas N-aril-5-(benzo[d][1,3]dioxol-5-ilmetil)-4-(tert-butil)tiazol-2-aminas (C1–C31) y se evaluó su actividad antitumoral contra líneas celulares HeLa, A549 y MCF-7 . Algunos compuestos probados mostraron potentes propiedades de inhibición del crecimiento con valores de IC50 generalmente por debajo de 5 μM contra las tres líneas celulares cancerosas humanas . El compuesto C27 mostró actividades potentes contra las líneas celulares HeLa y A549 con valores de IC50 de 2,07 ± 0,88 μM y 3,52 ± 0,49 μM, respectivamente .

Investigación proteómica

El trifluoroborato de potasio 3,4-(metilendioxi)fenil también se utiliza en la investigación proteómica .

Safety and Hazards

Mecanismo De Acción

Target of Action

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate, also known as Potassium 3,4-(methylenedioxy)phenyltrifluoroborate, has been found to have anticancer activity against various cancer cell lines . The primary targets of this compound are microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and disruption of their function can lead to cell cycle arrest and apoptosis .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It can cause mitotic blockade and cell apoptosis by either suppressing tubulin polymerization or stabilizing the microtubule structure . This interaction results in changes in the cell cycle, leading to cell death .

Biochemical Pathways

The compound’s action affects the cell cycle regulation pathway . By interacting with tubulin and disrupting microtubule assembly, it causes cell cycle arrest at the S phase and induces apoptosis . This disruption of the cell cycle can lead to the death of cancer cells .

Pharmacokinetics

It has a molecular weight of 22802 g/mol and a calculated log P value of 179, indicating its lipophilicity. These properties may impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth. It has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . For example, one study found that it caused cell cycle arrest and induced apoptosis in HeLa cancer cells .

Análisis Bioquímico

Biochemical Properties

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate has been shown to interact with various biomolecules, including enzymes and proteins, in biochemical reactions

Cellular Effects

The compound has demonstrated significant effects on various types of cells and cellular processes . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate vary with different dosages in animal models

Propiedades

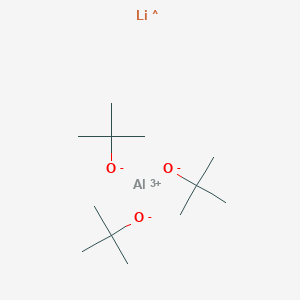

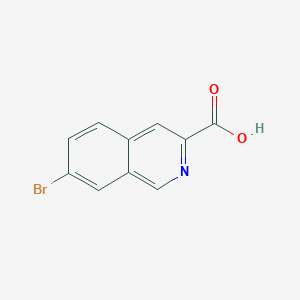

IUPAC Name |

potassium;1,3-benzodioxol-5-yl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3O2.K/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-3H,4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKKZZSEXSGSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=C(C=C1)OCO2)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635710 | |

| Record name | Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871231-46-8 | |

| Record name | Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3,4-(methylenedioxy)phenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

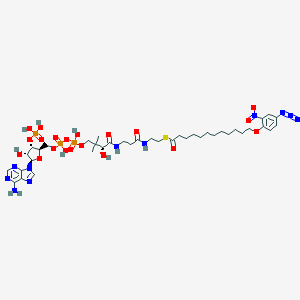

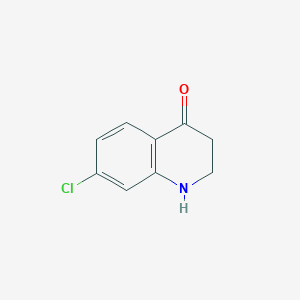

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

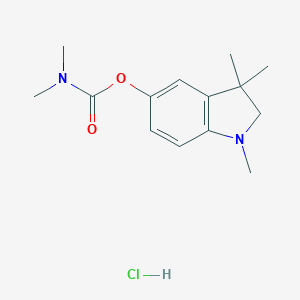

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)

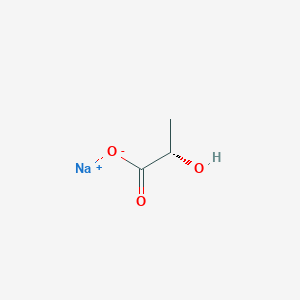

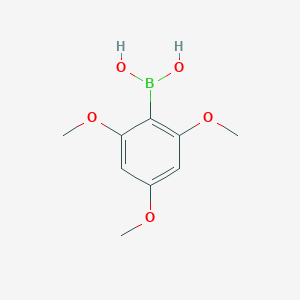

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)